molecular formula C20H13Br2NO B14363230 6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole CAS No. 90178-61-3

6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole

Cat. No.: B14363230
CAS No.: 90178-61-3
M. Wt: 443.1 g/mol
InChI Key: SXFNEUDXSTTWJY-UHFFFAOYSA-N
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Description

6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole is a complex organic compound featuring a brominated indole core with a phenyl group substituted with a bromophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by a Suzuki-Miyaura coupling reaction to introduce the bromophenoxyphenyl group. The reaction conditions often involve the use of palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action for 6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: A simpler brominated phenol derivative.

    6-Bromo-2-phenyl-(4H)-4-benzopyranone: Another brominated compound with a different core structure.

    Phenacyl Bromide: A brominated acetophenone derivative.

Properties

CAS No.

90178-61-3

Molecular Formula

C20H13Br2NO

Molecular Weight

443.1 g/mol

IUPAC Name

6-bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole

InChI

InChI=1S/C20H13Br2NO/c21-15-5-9-18(10-6-15)24-17-7-2-13(3-8-17)19-11-14-1-4-16(22)12-20(14)23-19/h1-12,23H

InChI Key

SXFNEUDXSTTWJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)Br)OC4=CC=C(C=C4)Br

Origin of Product

United States

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